molecular formula C25H27N3O3S B244708 3-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

3-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244708
M. Wt: 449.6 g/mol
InChI Key: SHVRTGSHGGTJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound with potential applications in scientific research. It is a member of the benzamide family of compounds and has been studied for its potential as a pharmacological tool in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. It has also been shown to have an inhibitory effect on the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and receptors, which could have potential therapeutic effects. For example, inhibition of PARP-1 has been shown to have potential therapeutic effects in the treatment of cancer and neurodegenerative diseases. Inhibition of the dopamine D2 receptor has been shown to have potential therapeutic effects in the treatment of psychiatric disorders such as schizophrenia.

Advantages and Limitations for Lab Experiments

3-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has several advantages and limitations for lab experiments. One advantage is its potential as a pharmacological tool in the treatment of various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action and biochemical and physiological effects. Another limitation is the potential for off-target effects, which could complicate data interpretation.

Future Directions

There are several future directions for the study of 3-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One direction is the further exploration of its mechanism of action and biochemical and physiological effects. Another direction is the development of more potent and selective inhibitors of PARP-1 and dopamine D2 receptor. Additionally, the compound could be studied for its potential as a pharmacological tool in the treatment of other diseases such as inflammation and cardiovascular diseases.

Synthesis Methods

The synthesis of 3-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step is the reaction of 2-thiophenecarbonyl chloride with piperazine to form 4-(2-thienylcarbonyl)-1-piperazine. The second step involves the reaction of 4-(2-thienylcarbonyl)-1-piperazine with 4-aminobenzamide to form 3-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. The compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has potential applications in scientific research. It has been studied for its potential as a pharmacological tool in the treatment of various diseases such as cancer, neurodegenerative diseases, and psychiatric disorders. The compound has been shown to have an inhibitory effect on certain enzymes and receptors, which makes it a potential candidate for drug development.

properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

3-propan-2-yloxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H27N3O3S/c1-18(2)31-22-6-3-5-19(17-22)24(29)26-20-8-10-21(11-9-20)27-12-14-28(15-13-27)25(30)23-7-4-16-32-23/h3-11,16-18H,12-15H2,1-2H3,(H,26,29)

InChI Key

SHVRTGSHGGTJNB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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